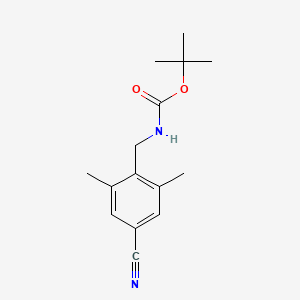

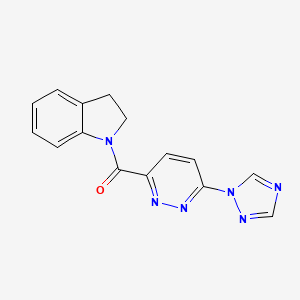

![molecular formula C7H4Cl2N2O B2601669 4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 273930-54-4](/img/structure/B2601669.png)

4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The empirical formula of “this compound” is C7H4Cl2N2O , and its molecular weight is 203.03 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound 4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one serves as a precursor in the synthesis of a wide range of heterocyclic compounds. For instance, its reactions with α-aminoketones lead to the formation of bi- and tricyclic imidazo-fused intermediates, which can be further reacted with various nucleophiles to generate new substituted 1H-imidazoles. These compounds are valuable for pharmacological screening due to their potential therapeutic properties (Medaer & Hoornaert, 1999). Additionally, the synthesis of benzo[4,5]imidazo[1,2-a]naphthyridines and benzo[4,5]imidazo[2,1-a]isoquinoline derivatives catalyzed by CuI/L-Proline demonstrates its utility in constructing fused pentacyclic heterocycles, offering an efficient method for the synthesis of compounds with potential biological activity (Dong et al., 2020).

Antimicrobial and Anticancer Agents

The compound has shown promise in the synthesis of derivatives with antimicrobial and anticancer activities. Novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and 3-alkyl-2,3-dihydro-1,3-thiazol-2-amine derivatives synthesized from this compound have demonstrated antibacterial and antifungal activities against various clinical isolates of bacteria and fungi (Reddy & Reddy, 2010). Similarly, benzimidazoles bearing an oxadiazole nucleus synthesized from this compound have exhibited significant to good anticancer activity in vitro, highlighting its potential as a scaffold for developing new anticancer agents (Rashid, Husain, & Mishra, 2012).

Fluorescent Sensors

A ratiometric fluorescent chemosensor based on a simple benzimidazole platform synthesized from this compound has been developed for selective sensing of Al3+ ions in aqueous DMSO. This sensor operates on a charge transfer mechanism and offers advantages such as high selectivity, sensitivity, and the use of water as a solvent, making it an environmentally friendly option for detecting aluminum ions (Jeyanthi et al., 2013).

Organic Synthesis Catalysts

This compound has also been utilized in the development of efficient catalysts for organic synthesis. For example, di-n-butyl ammonium chlorosulfonate ionic liquids derived from this compound have been employed as a catalyst for the synthesis of 1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylates under solvent-free ultrasound irradiation, demonstrating its potential to enhance reaction efficiencies in green chemistry applications (Reddy, Vidya Sagar Reddy, & Jeong, 2016).

Mecanismo De Acción

Direcciones Futuras

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that “4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one” and its derivatives could have potential applications in drug development.

Propiedades

IUPAC Name |

4,5-dichloro-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O/c8-3-1-2-4-6(5(3)9)11-7(12)10-4/h1-2H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPSZPFJQMZOTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-adamantyl)-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]acetamide](/img/structure/B2601589.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2601593.png)

![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2601596.png)

![2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2601599.png)

![(E)-N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601603.png)